5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid
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Overview
Description
5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a nitrophenylcarbamoyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-chloro-5-nitrobenzoic acid with appropriate reagents to introduce the carbamoyl and fluorobenzeneboronic acid groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and regioselective amination reactions have been explored to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) for reduction, and bases like potassium hydroxide (KOH) for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted phenylcarbamoyl derivatives.
Scientific Research Applications
5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as a reagent in industrial chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The nitrophenylcarbamoyl moiety may contribute to its biological activity by interacting with cellular proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- (2-Chloro-5-nitrophenyl)acetic acid
- 2-(3-Nitrophenyl)thiazole-4-acetic acid
Uniqueness
5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both a boronic acid group and a nitrophenylcarbamoyl moiety allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C13H9BClFN2O5 |
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Molecular Weight |
338.48 g/mol |
IUPAC Name |
[3-[(2-chloro-5-nitrophenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BClFN2O5/c15-11-2-1-10(18(22)23)6-12(11)17-13(19)7-3-8(14(20)21)5-9(16)4-7/h1-6,20-21H,(H,17,19) |
InChI Key |
JJFABMJRCOSRCL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)(O)O |
Origin of Product |
United States |
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